safety data sheet SDS 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine
safety data sheet SDS 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine
An In-Depth Technical Guide to 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine for Advanced Research Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine, designed for researchers, scientists, and professionals in the field of drug development. The guide moves beyond a standard Safety Data Sheet (SDS) to offer insights into the compound's scientific context, detailed handling protocols derived from analogous compounds, and a framework for its safe and effective use in a laboratory setting.
Scientific Context and Therapeutic Potential
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core structure have shown potential as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Recent research has highlighted the role of imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of critical enzymes in oncology and immunology.
For instance, certain derivatives act as highly potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway.[4][5][6] By inhibiting ENPP1, these compounds can enhance the immune response against tumors, making them promising agents for cancer immunotherapy.[4][5][6] Others have been designed as selective inhibitors of Aurora-A kinase, a protein often overexpressed in human malignancies.[3] The core 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine structure is also a key building block in the synthesis of novel antiprotozoal agents.[7]
The subject of this guide, 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine, is a specific analogue within this therapeutically relevant class. Its utility as a synthetic building block or a potential bioactive molecule itself warrants a thorough understanding of its properties for any research and development endeavor.[8]
Core Safety and Hazard Analysis
Hazard Identification and Classification
Based on available data for analogous compounds, 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine should be treated as a hazardous substance.
-
Acute Toxicity: Harmful or toxic if swallowed. Harmful in contact with skin and if inhaled.[9][11]
-
Skin Corrosion/Irritation: Causes skin irritation.[9][10][11]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[9][10][11]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][10]
Signal Word: Danger [10]
Precautionary Statements:
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
The logical workflow for assessing and mitigating these hazards is outlined in the diagram below.
Caption: Hazard assessment and mitigation workflow.
Physicochemical Properties and Data
The following table summarizes the known and computed properties of the parent compound, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, which serve as a reliable estimate for the 8-methyl derivative.
| Property | Value (for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine) | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[9] |
| Molecular Weight | 123.16 g/mol | PubChem[9][10] |
| CAS Number | 91476-80-1 | PubChem[9] |
| Appearance | Solid (presumed) | Sigma-Aldrich[10] |
| XLogP3-AA (LogP) | -0.9 | PubChem[9] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Polar Surface Area | 29.9 Ų | PubChem[9] |
Note: The addition of a methyl group to the 8-position will increase the molecular weight of the target compound to 137.19 g/mol and may slightly increase its lipophilicity (LogP).
Experimental Protocols: Handling, Storage, and Use
The causality behind these protocols is the mitigation of risks identified in Section 2 and the preservation of compound integrity, particularly against atmospheric moisture, which can affect hygroscopic solids.[12][13]
Storage and Handling of Air- and Moisture-Sensitive Compounds
Many nitrogen-containing heterocyclic compounds can be hygroscopic or sensitive to air.[12][13] Proper storage is critical to ensure compound stability and experimental reproducibility.
Protocol for Long-Term Storage:
-
Inert Atmosphere: Store the compound in a tightly sealed vial within a desiccator or, for maximum protection, inside an inert-atmosphere glovebox.[12][14][15]
-
Temperature: Unless otherwise specified, store at 2-8°C to minimize degradation.
-
Light Protection: Use an amber vial or store in a dark location to prevent photo-degradation.[12]
Protocol for Weighing and Preparing a Stock Solution
This protocol is designed as a self-validating system to prevent contamination and ensure accurate concentration.
Objective: To accurately weigh the compound and prepare a 10 mM stock solution in DMSO.
Materials:
-
5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Fume hood or glovebox[16]
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Methodology:
-
Pre-Equilibration: Remove the compound vial from cold storage and allow it to equilibrate to room temperature inside a desiccator for at least 20 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would compromise its integrity and introduce weighing errors.
-
-
Weighing Procedure (in Fume Hood): a. Place a clean, empty microcentrifuge tube on the analytical balance and tare it. b. Quickly transfer an approximate amount of the solid to the tube using a clean spatula. Minimize the time the stock bottle is open. c. Record the exact weight of the compound.
-
Self-Validation: Performing this in a fume hood mitigates inhalation risk. Speed minimizes air exposure.
-
-
Solubilization: a. Based on the recorded weight (in mg) and the molecular weight (137.19 g/mol ), calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Formula: Volume (µL) = (Weight (mg) / 137.19) * 100,000 b. Add the calculated volume of anhydrous DMSO to the tube. c. Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect for any undissolved particulates.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in fresh, clearly labeled tubes. b. Store the aliquots at -20°C or -80°C for long-term stability.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock solution, which can lead to degradation and solvent evaporation, thereby ensuring concentration accuracy for future experiments.
-
The workflow for this protocol is visualized below.
Caption: Workflow for preparing a stock solution.
First Aid and Emergency Procedures
These measures are based on the general procedures for handling hazardous chemical compounds.[17][18]
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor. Rinse mouth with water.[17]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek immediate medical attention.[17]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[17]
Disposal Considerations
Dispose of unused compound and contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[17]
References
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
- Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
- 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3. PubChem.
- 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1. ChemicalBook.
- Air Sensitive Compounds. Ossila.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR. Sigma-Aldrich.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine. NextSDS.
- Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed.
- SAFETY D
-
5,6,7,8-Tetrahydro[3][4][5]triazolo[4,3-a]pyrazine hydrochloride. CymitQuimica.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
- Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents.
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